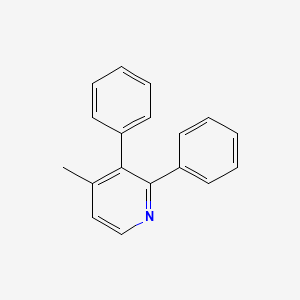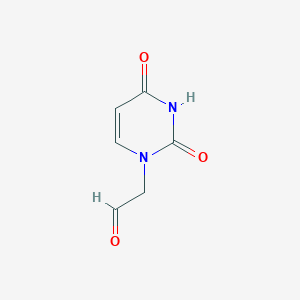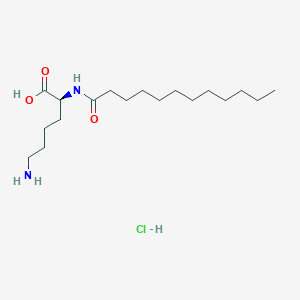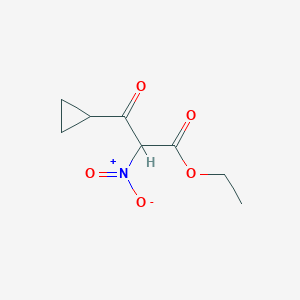
Ethyl 3-cyclopropyl-2-nitro-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- At room temperature and pressure, it appears as a colorless liquid.
- This compound finds applications in organic synthesis, pharmaceutical chemistry, and dye synthesis .
Ethyl 3-cyclopropyl-2-nitro-3-oxopropanoate: (CAS#: 24922-02-9) is a chemical compound with the molecular formula CHNO.
Vorbereitungsmethoden
- To synthesize Ethyl 3-cyclopropyl-2-nitro-3-oxopropanoate, follow this procedure:
- Start with pyridine (3 mL) and 2,2-dimethyl-1,3-dioxane-4,6-dione (15.3 mmol, 1.00 equivalent) in a round-bottom flask at 0°C.
- Slowly add acetyl chloride (15.3 mmol, 1.00 equivalent) dissolved in dichloromethane (20 mL).
- The mixture turns orange, indicating the reaction.
- Stir the mixture at 0°C for 30 minutes, then continue stirring at room temperature for 1 hour.
- Wash the organic layer with water (40 mL × 4) and dry it over MgSO4 .
- Evaporate the solvent to obtain this compound .
Analyse Chemischer Reaktionen
- Ethyl 3-cyclopropyl-2-nitro-3-oxopropanoate can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include acetyl chloride, pyridine, and dichloromethane.
- Major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
- In chemistry: Used as an intermediate in drug synthesis.
- In biology: Investigated for potential biological activities.
- In medicine: May have applications in drug development.
- In industry: Used for dye production and other chemical processes.
Wirkmechanismus
- The exact mechanism by which Ethyl 3-cyclopropyl-2-nitro-3-oxopropanoate exerts its effects remains an area of research.
- Molecular targets and pathways involved need further exploration.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-cyclopropyl-2-nitro-3-oxopropanoate stands out due to its unique cyclopropyl and nitro functional groups.
- Similar compounds include other β-oxocyclopropanepropanoic acid esters .
Remember, this compound’s versatility makes it intriguing for both scientific research and practical applications
Eigenschaften
Molekularformel |
C8H11NO5 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
ethyl 3-cyclopropyl-2-nitro-3-oxopropanoate |
InChI |
InChI=1S/C8H11NO5/c1-2-14-8(11)6(9(12)13)7(10)5-3-4-5/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
ZAEOBSNBJCDDJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C1CC1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


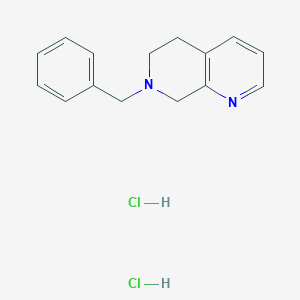

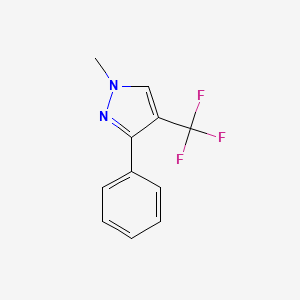
![N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)
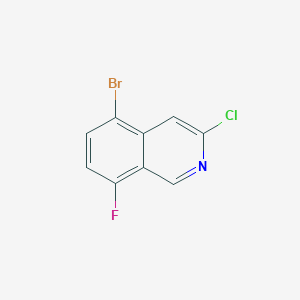
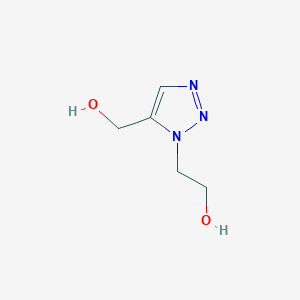
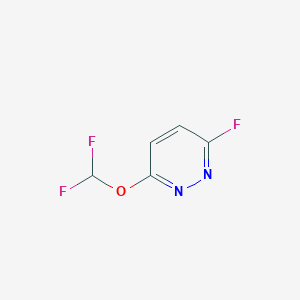
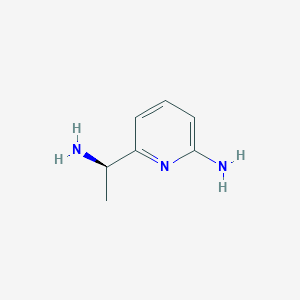
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)

